

Demethyldolastatin 10: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Demethyldolastatin 10	
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Introduction

Demethyldolastatin 10, also known as Monomethylauristatin D (MMAD), is a potent synthetic analogue of the natural marine product Dolastatin 10. Originally isolated from the sea hare Dolabella auricularia, Dolastatin 10 exhibited remarkable cytotoxic activity, making it a significant lead compound in anticancer research. However, its scarcity in nature necessitated the development of synthetic pathways to produce this and related compounds.

Demethyldolastatin 10 is a result of these efforts, representing a structurally simplified yet highly potent derivative with significant potential in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery and a detailed pathway for the chemical synthesis of **Demethyldolastatin 10**.

Discovery and Development

The discovery of Dolastatin 10 by Pettit and his colleagues in the 1980s marked a significant milestone in the exploration of marine natural products for therapeutic applications.[1][2] This pentapeptide demonstrated exceptionally high cytotoxicity against a range of cancer cell lines by inhibiting tubulin polymerization, a critical process in cell division.[2][3] The complex structure of Dolastatin 10, which includes several unique amino acid residues, posed a considerable challenge for its isolation and subsequent synthesis.



The limited availability of the natural product spurred extensive research into the total synthesis of Dolastatin 10 and its analogues.[2] This led to the creation of a family of synthetic derivatives known as auristatins. **Demethyldolastatin 10** (MMAD) is a key member of this family, characterized by the replacement of the N,N-dimethylvaline at the N-terminus of Dolastatin 10 with a monomethylvaline residue. This modification simplifies the synthetic process while retaining the potent cytotoxic activity of the parent compound. The development of synthetic auristatins like MMAD has been crucial for their application as payloads in ADCs, where their high potency can be specifically targeted to cancer cells, minimizing systemic toxicity.[2]

Synthesis Pathway

The total synthesis of **Demethyldolastatin 10** is a complex, multi-step process that is typically achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. The primary fragments are the N-terminal dipeptide and the C-terminal tripeptide. A critical aspect of the synthesis is the stereoselective construction of the unusual amino acid residues, dolaisoleucine (Dil) and dolaproine (Dap).

A generalized synthetic scheme is presented below, followed by a detailed description of the key steps.

Key Reagents and Protecting Groups

Reagent/Protecting Group	Purpose
Boc (tert-Butoxycarbonyl)	Amine protection
Fmoc (9-Fluorenylmethyloxycarbonyl)	Amine protection
HATU (1-[Bis(dimethylamino)methylene]-1H- 1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)	Peptide coupling agent
HOBt (Hydroxybenzotriazole)	Peptide coupling additive
DIPEA (N,N-Diisopropylethylamine)	Base
TFA (Trifluoroacetic acid)	Boc deprotection
Piperidine	Fmoc deprotection



Experimental Protocols

1. Synthesis of the N-terminal Dipeptide (Monomethylvaline-Valine):

The synthesis begins with the protection of L-valine, followed by coupling with N-monomethyl-L-valine.

- Step 1a: Boc-protection of L-Valine: L-Valine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide in a mixture of tert-butanol and water to yield Boc-L-Valine.
- Step 1b: Activation of Boc-L-Valine: The carboxylic acid of Boc-L-Valine is activated using a
 coupling agent like HATU in the presence of HOBt and DIPEA in an anhydrous solvent such
 as dimethylformamide (DMF).
- Step 1c: Coupling with N-Monomethyl-L-valine methyl ester: The activated Boc-L-Valine is then reacted with the methyl ester of N-Monomethyl-L-valine to form the protected dipeptide, Boc-Monomethylvaline-Valine-OMe.
- Step 1d: Saponification: The methyl ester is hydrolyzed using a base like lithium hydroxide in a mixture of methanol and water to yield the free carboxylic acid of the dipeptide.
- 2. Synthesis of the C-terminal Tripeptide (Dolaisoleucine-Dolaproine-Phenylalanine analogue):

This is the most challenging part of the synthesis, involving the stereoselective creation of the unique amino acids dolaisoleucine (Dil) and dolaproine (Dap).

- Step 2a: Synthesis of Dolaisoleucine (Dil): The synthesis of this unusual amino acid often starts from L-isoleucine and involves multiple steps to introduce the additional methyl group and hydroxyl group with the correct stereochemistry.
- Step 2b: Synthesis of Dolaproine (Dap): The synthesis of dolaproine typically starts from L-proline and involves a stereoselective aldol condensation to introduce the β-methoxy-α-methyl side chain.
- Step 2c: Assembly of the Tripeptide: The protected amino acids (Fmoc-Dil, Fmoc-Dap, and a phenylalanine analogue as the C-terminal residue) are sequentially coupled using solid-

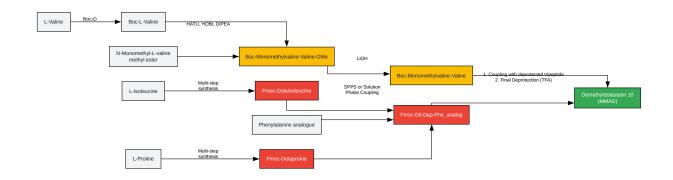


phase peptide synthesis (SPPS) or solution-phase methods. Standard peptide coupling reagents like HATU/HOBt/DIPEA are used. The N-terminal Fmoc group is removed at each step using piperidine in DMF to allow for the addition of the next amino acid.

- 3. Coupling of the Dipeptide and Tripeptide Fragments:
- Step 3a: Deprotection of the Tripeptide: The N-terminal protecting group of the synthesized tripeptide fragment is removed.
- Step 3b: Activation of the Dipeptide: The carboxylic acid of the N-terminal dipeptide is activated using a coupling agent.
- Step 3c: Final Coupling: The activated dipeptide is reacted with the deprotected tripeptide to form the full-length protected pentapeptide.
- 4. Final Deprotection:
- Step 4a: Removal of Protecting Groups: All remaining protecting groups on the side chains and the C-terminus are removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
- Step 4b: Purification: The final product, **Demethyldolastatin 10**, is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Synthesis Pathway





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